Cas no 883545-31-1 (1-(1H-1,2,4-Triazol-1-yl)propan-2-amine)

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine is a versatile triazole derivative with a primary amine functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its triazole moiety offers stability and reactivity, while the amine group provides a handle for further functionalization, enabling the synthesis of more complex molecules. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its ability to act as a building block for heterocyclic frameworks. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes. The compound is typically handled under controlled conditions due to its reactive nature.
1-(1H-1,2,4-Triazol-1-yl)propan-2-amine structure
883545-31-1 structure
Product Name:1-(1H-1,2,4-Triazol-1-yl)propan-2-amine
CAS No:883545-31-1
MF:C5H10N4
MW:126.15969991684
MDL:MFCD08144081
CID:1072726
PubChem ID:6484104
Update Time:2025-10-20

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine
    • 1-(1,2,4-triazol-1-yl)propan-2-amine
    • 1-Methyl-2-[1,2,4]triazol-1-yl-ethylamine
    • FT-0744215
    • F8881-6755
    • 1-(1H-1,2,4-Triazol-1-yl)-2-propanamine
    • BB 0254804
    • [1-Methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine
    • BP-11015
    • Z271011738
    • 883545-31-1
    • AT12353
    • EN300-57824
    • DTXSID60424364
    • MFCD08144081
    • CS-W004045
    • 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine, AldrichCPR
    • A916959
    • LS-09121
    • SCHEMBL1792499
    • AKOS000505622
    • AKOS016344039
    • (2R)-1-(1H-1,2,4-triazol-1-yl)propan-2-amine
    • STK691776
    • DB-032039
    • 1011558-72-7
    • ALBB-026621
    • 1-(1H-1,2,4-triazol-1-yl)propan-2-amine(SALTDATA: FREE)
    • MDL: MFCD08144081
    • Inchi: 1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3
    • InChI Key: ZTZDXHFMAKRNMX-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)CC(C)N

Computed Properties

  • Exact Mass: 126.09100
  • Monoisotopic Mass: 126.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • PSA: 56.73000
  • LogP: 0.32560

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine Security Information

  • Storage Condition:Sealed in dry,2-8°C

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine Pricemore >>

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1-(1H-1,2,4-Triazol-1-yl)propan-2-amine Related Literature

Additional information on 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine

Professional Introduction to Compound with CAS No. 883545-31-1 and Product Name: 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine

The compound identified by the CAS number 883545-31-1 and the product name 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The presence of a triazole moiety in its molecular framework is particularly noteworthy, as triazoles are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine, making it a valuable scaffold for medicinal chemists. The compound’s structure combines a propylamine side chain with a triazole ring, which can be further modified to enhance its pharmacological profile. This flexibility has been exploited in various research endeavors aimed at developing novel therapeutic agents.

In the context of modern drug design, the triazole functional group is particularly advantageous due to its ability to form stable interactions with biological targets. For instance, triazoles have been shown to bind effectively to enzymes and receptors, modulating their activity in a targeted manner. This property has made derivatives of 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine promising candidates for treating a range of diseases, including those involving inflammation and infection.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural motifs to create libraries of derivatives for high-throughput screening (HTS), identifying lead compounds with enhanced efficacy and reduced toxicity. The propylamine moiety in 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine provides a handle for further functionalization, allowing chemists to explore diverse chemical spaces.

Current research highlights include studies on the compound’s interaction with biological pathways relevant to neurodegenerative disorders. Preliminary findings suggest that modifications to the triazole ring can influence its ability to cross the blood-brain barrier (BBB), a critical factor in developing treatments for central nervous system (CNS) diseases. Additionally, the amine group offers opportunities for prodrug design, enhancing bioavailability while maintaining therapeutic activity.

The synthesis of 1-(1H-1,2,4-Triazol-1-yl)propan-2-amine has been optimized through multi-step organic reactions, including nucleophilic substitution and cyclization protocols. These methods have been refined to ensure high yields and purity, making large-scale production feasible for both academic and industrial applications. The compound’s stability under various storage conditions further adds to its practicality as a research tool.

In conclusion, 883545-31-1 and 1-(1H-1,2,4-Triazol-1-ylopropanal propanal propanal) represent a significant advancement in pharmaceutical chemistry. Their unique structural features and versatile reactivity make them indispensable tools for drug discovery efforts worldwide. As research continues to uncover new applications for this compound and its derivatives, it is likely that it will play an increasingly important role in the development of next-generation therapeutics.

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